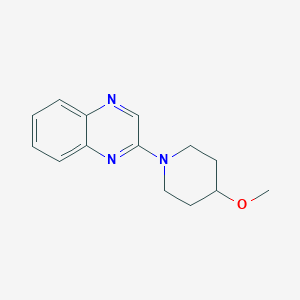

2-(4-Methoxypiperidin-1-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLSAYIQPIOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxypiperidin 1 Yl Quinoxaline

Established Synthetic Approaches to the Quinoxaline (B1680401) Nucleus

The construction of the fundamental quinoxaline ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern catalytic and sustainable methods.

Condensation Reactions for Quinoxaline Ring Formation

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This acid- or base-catalyzed reaction is a robust and versatile approach to a wide array of quinoxaline derivatives. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline.

Various catalysts and reaction conditions have been developed to optimize this condensation, including the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov Green chemistry approaches have also been applied, utilizing environmentally benign solvents and catalysts.

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Conditions | Reactants | Solvent | Yield (%) | Reference |

| Microwave irradiation | o-phenylenediamine, benzil | None | 94 | nih.gov |

| Iodine | o-phenylenediamine, benzil | DMSO | 92 | nih.gov |

| Ceric Ammonium (B1175870) Nitrate (B79036) | o-phenylenediamine, benzil | Water | 95 | nih.gov |

| Montmorillonite K-10 | o-phenylenediamine, benzil | Ethanol | 95 | nih.gov |

Transition Metal-Catalyzed and Metal-Free Heterocyclization Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoxalines. These methods often offer milder reaction conditions and broader substrate scope compared to classical condensation reactions. Palladium, copper, and iron are among the most commonly used metals for these transformations. For instance, palladium-catalyzed intramolecular C-N bond formation from appropriately substituted anilines provides an efficient route to the quinoxaline core.

Metal-free heterocyclization strategies have also been developed, often utilizing iodine or other non-metallic reagents to promote the cyclization and aromatization steps. These methods provide a valuable alternative to transition metal-catalyzed processes, avoiding concerns about metal contamination in the final products.

Sustainable and Green Chemistry Modalities in Quinoxaline Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinoxalines, aiming to reduce the environmental impact of chemical processes. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts. Microwave-assisted synthesis and the use of solid acid catalysts are prominent examples of green chemistry modalities that have been successfully employed in quinoxaline synthesis, often leading to shorter reaction times, higher yields, and simpler work-up procedures. nih.gov

Targeted Synthesis of 2-(4-Methoxypiperidin-1-yl)quinoxaline

The introduction of the 4-methoxypiperidin-1-yl moiety onto the quinoxaline core requires a regioselective approach. The most direct and common strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-formed quinoxaline ring.

Strategies for Regioselective Introduction of the 4-Methoxypiperidin-1-yl Moiety onto the Quinoxaline Core

The synthesis of this compound is most efficiently achieved through the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline (B48734), with 4-methoxypiperidine (B1585072). This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline system activates the C2 and C3 positions towards nucleophilic attack, making the displacement of a halide at these positions feasible.

The regioselectivity of this reaction is generally high for the formation of the 2-substituted product. In the case of a monosubstituted 2-haloquinoxaline, the substitution occurs at the halogen-bearing carbon. If 2,3-dichloroquinoxaline (B139996) is used as the starting material, careful control of the reaction conditions (e.g., stoichiometry of the nucleophile, temperature, and reaction time) can allow for the selective monosubstitution to yield 2-chloro-3-(4-methoxypiperidin-1-yl)quinoxaline or disubstitution to afford 2,3-bis(4-methoxypiperidin-1-yl)quinoxaline. For the synthesis of the target compound, 2-chloroquinoxaline is the preferred starting material.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution on 2-Chloroquinoxaline

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Piperidine (B6355638) | K2CO3 | DMF | 80 | >90 |

| Morpholine | Et3N | DMSO | 100 | 85-95 |

| 4-Methylpiperazine | Na2CO3 | Acetonitrile | Reflux | >90 |

Based on these established procedures, a plausible synthetic route to this compound would involve heating 2-chloroquinoxaline with 4-methoxypiperidine in a suitable solvent like DMF with a non-nucleophilic base such as potassium carbonate.

Considerations for Stereoselective Synthesis of this compound

In the context of the synthesis of this compound, considerations for stereoselectivity are not a primary concern. The starting materials for the construction of the quinoxaline nucleus (typically an o-phenylenediamine and a 1,2-dicarbonyl compound) and the nucleophile (4-methoxypiperidine) are all achiral. The subsequent nucleophilic aromatic substitution reaction to introduce the 4-methoxypiperidin-1-yl moiety does not generate any new chiral centers. The 4-methoxypiperidine ring itself possesses a plane of symmetry and is therefore achiral. Consequently, the final product, this compound, is also achiral, and the synthesis does not require any stereoselective control.

Investigation of Biological Activities of 2 4 Methoxypiperidin 1 Yl Quinoxaline

Cellular and Molecular Target Identification for 2-(4-Methoxypiperidin-1-yl)quinoxaline

The identification of specific cellular and molecular targets is a critical step in characterizing the pharmacological profile of a compound. For this compound, this process involves examining its potential interactions with key biological macromolecules.

Quinoxaline (B1680401) derivatives have been widely investigated for their enzyme-inhibiting properties across various therapeutic areas. While specific assays for this compound are not extensively documented in publicly available literature, the broader family of quinoxaline compounds has demonstrated significant inhibitory activity against several enzymes.

For instance, certain quinoxaline derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes treatment. nih.gov Other studies have highlighted the role of novel quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are key targets in cancer and inflammation research. rsc.org Furthermore, a quinoxaline derivative known as GK13 was identified as a competitive inhibitor of transglutaminase 2 (TGase 2), an enzyme implicated in oncogenesis, highlighting the potential for this class of compounds in cancer therapy. nih.gov The diverse enzyme inhibitory profiles of quinoxaline scaffolds underscore the potential of this compound as a subject for future enzyme inhibition studies.

Table 1: Examples of Enzyme Inhibition by Quinoxaline Derivatives (Note: This table is illustrative of the general class of quinoxaline compounds and not specific to this compound)

| Quinoxaline Derivative Class | Target Enzyme | Potential Therapeutic Area |

| Quinoxalinediones | Dipeptidyl Peptidase-IV (DPP-4) | Diabetes |

| Novel Synthesized Derivatives | EGFR and COX-2 | Cancer, Inflammation |

| GK13 | Transglutaminase 2 (TGase 2) | Cancer |

| --- | Apoptosis signal-regulating kinase 1 (ASK1) | Various diseases |

This table is interactive. Click on the headers to sort.

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Research into quinoxaline derivatives has revealed their capacity to bind to and modulate various receptors. For example, studies on 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, which share structural similarities with the compound of interest, have shown affinities for D2 and 5-HT1A receptors, suggesting potential applications in neuropsychopharmacology. While these are quinazolinone derivatives, the presence of the piperidinyl moiety is a notable shared feature. Other research has identified certain polyfunctionalized pyridines with a benzylpiperidinyl moiety that exhibit high affinity for sigma receptors (σRs), which are implicated in a range of neurological disorders. csic.es These findings suggest that the this compound structure warrants investigation for its receptor binding profile, particularly within the central nervous system.

The biological effects of a compound are often mediated through its influence on cellular signaling pathways. Quinoxaline derivatives have been shown to modulate several key pathways involved in cell proliferation, survival, and apoptosis. ontosight.ai

Some novel quinoxaline derivatives have been found to induce the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, ultimately triggering apoptosis through the mitochondrial pathway. nih.gov This is often associated with the arrest of the cell cycle in the G2/M phase. nih.gov Mechanistic studies have also implicated quinoxaline derivatives in the modulation of critical signaling pathways such as NF-κB and MAPK, which are central to inflammatory and immune responses. The ability of certain quinoxaline compounds to inhibit the activation of these pathways further highlights their therapeutic potential. acs.org

Mechanistic Elucidation of this compound Bioactivity

Understanding the precise mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, this involves exploring its potential redox activities and interactions with fundamental cellular components like nucleic acids.

The redox properties of the quinoxaline core are believed to play a significant role in the biological activities of its derivatives. researchgate.net Quinoxaline 1,4-di-N-oxides, for instance, are known to act as hypoxia-selective agents. nih.gov Their mechanism is thought to involve redox activation, leading to the generation of radical species that can induce cellular damage. nih.gov While this compound is not a di-N-oxide, the inherent redox potential of the quinoxaline ring system suggests that it may still participate in redox-mediated biological processes. researchgate.net These properties can also be harnessed in prodrug design, where a less active compound is converted to an active form under specific physiological conditions, such as the hypoxic environment of tumors. mdpi.com

A significant body of research has established that various quinoxaline derivatives can interact with DNA. nih.govrsc.org The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of the DNA double helix. nih.govnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Some quinoxaline compounds have been shown to not only bind to DNA but also to induce its cleavage. nih.gov This can occur through various mechanisms, including the generation of reactive oxygen species that damage the DNA backbone. nih.gov The ability of quinoxaline derivatives to act as DNA intercalators and cleaving agents makes them promising candidates for the development of novel anticancer drugs. nih.govsphinxsai.com The specific binding affinity and cleavage efficiency are influenced by the nature and position of substituents on the quinoxaline ring. nih.gov

Table 2: Investigated Biological Activities of Quinoxaline Derivatives

| Biological Activity | Specific Derivative Class | Observed Effect | Potential Implication |

| Enzyme Inhibition | Quinoxalinediones | Inhibition of DPP-4 | Antidiabetic |

| Receptor Binding | Piperidinyl Dihydroquinazolinones | Affinity for D2 and 5-HT1A receptors | Neuropsychiatric disorders |

| Signaling Pathway Interference | Novel Synthesized Derivatives | Induction of ROS and apoptosis | Anticancer |

| Redox Activity | Quinoxaline 1,4-di-N-oxides | Hypoxia-selective DNA cleavage | Anticancer (hypoxic tumors) |

| Nucleic Acid Interaction | Triazoloquinoxalines | DNA intercalation and Topo II inhibition | Anticancer |

This table is interactive. Click on the headers to sort.

Induction of Reactive Oxygen Species (ROS)nih.gov

A comprehensive review of scientific literature reveals a notable absence of specific research into the induction of Reactive Oxygen Species (ROS) by the chemical compound this compound. While the broader class of quinoxaline derivatives has been a subject of extensive study for their diverse biological activities, including the modulation of oxidative stress, specific data on this particular substituted quinoxaline is not available in the public domain.

The general body of research on quinoxalines indicates that their structure plays a crucial role in their biological effects. For instance, quinoxaline 1,4-dioxides are a well-known group of compounds that can generate ROS. mdpi.comnih.govnih.govnih.govnih.gov This activity is often linked to the bioreduction of the N-oxide groups, a process that can lead to the formation of radical species and subsequently induce oxidative stress in cells. mdpi.comnih.gov Such properties have been explored for their potential in developing antimicrobial and anticancer agents. nih.govmdpi.comresearchgate.net

Furthermore, various studies have investigated other quinoxaline derivatives for their antioxidant or pro-oxidant activities. doaj.orgnih.gov These studies highlight the diverse potential of the quinoxaline scaffold in interacting with biological systems and influencing cellular redox states. However, these findings are related to different structural analogues and cannot be directly extrapolated to this compound.

Due to the lack of specific experimental data, no detailed research findings or data tables concerning the induction of ROS by this compound can be presented. The potential of this specific compound to influence cellular oxidative stress remains an area for future scientific investigation.

Structure Activity Relationship Sar Studies of 2 4 Methoxypiperidin 1 Yl Quinoxaline and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of 2-(4-Methoxypiperidin-1-yl)quinoxaline and its analogues is dictated by a set of key pharmacophoric features. These structural motifs are essential for molecular recognition and interaction with biological targets. The fundamental pharmacophore consists of the quinoxaline (B1680401) ring system, which acts as a rigid scaffold, and the attached methoxypiperidine moiety, which influences physicochemical properties and target binding.

The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a critical feature. mdpi.com The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. researchgate.net The aromatic nature of the bicyclic system allows for potential π-π stacking interactions with aromatic amino acid residues in a target's active site. researchgate.net

Finally, the 4-methoxy group on the piperidine (B6355638) ring adds another layer of complexity and potential for interaction. The oxygen atom can serve as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. nih.gov The presence and positioning of such functional groups are often determinants of a compound's activity. mdpi.com

Influence of Substitutions on the Quinoxaline Ring System on Efficacy and Selectivity

Modifications to the quinoxaline ring system have a profound impact on the biological efficacy and target selectivity of the resulting analogues. The electronic properties and steric bulk of substituents can alter the molecule's interaction with its biological target.

Studies on various quinoxaline derivatives have demonstrated that the introduction of different functional groups at various positions of the benzene portion of the quinoxaline ring can modulate activity significantly. For instance, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic system, thereby affecting its binding affinity. mdpi.com Research has shown that introducing electron-withdrawing substituents, such as halogens or nitro groups, at positions 6 or 7 can influence antibacterial and anticancer activities. acs.orgmdpi.com Conversely, electron-donating groups like methyl or methoxy (B1213986) groups at these positions can also enhance potency, depending on the specific biological target. mdpi.comontosight.ai

The following table summarizes the observed effects of various substitutions on the quinoxaline ring from studies on related quinoxaline analogues.

| Substitution Position | Substituent Type | General Effect on Biological Activity | Reference Compound Class |

| C6 / C7 | Electron-Withdrawing (e.g., -Cl, -NO₂) | Often increases antimicrobial and anticancer activity. | Quinoxaline-based Ru(II) complexes, Quinoxaline 1,4-dioxides |

| C6 / C7 | Electron-Donating (e.g., -CH₃, -OCH₃) | Can increase anticancer activity, but is target-dependent. | Anticancer Quinoxalines |

| C2 / C3 | Aromatic/Heterocyclic Rings | Can enhance potency through additional binding interactions. | Quinoxaline–arylfuran derivatives |

| C2 / C3 | Aliphatic Linkers | Generally decreases activity compared to more rigid linkers. | Anticancer Quinoxalines |

This table is a generalized representation based on SAR studies of various quinoxaline derivatives and may not be directly predictive for all biological targets of this compound.

Contribution of the Piperidine Ring and Methoxy Group to the Pharmacological Profile

The 4-methoxypiperidine (B1585072) moiety is a critical determinant of the pharmacological profile of the parent compound. Both the piperidine ring itself and the methoxy group at the 4-position make distinct and significant contributions.

The piperidine ring serves multiple functions. As a saturated heterocycle, it imparts a degree of conformational flexibility while maintaining a defined three-dimensional structure that can be crucial for optimal orientation within a binding site. The piperidine nitrogen connects this side chain to the quinoxaline core, and its basicity can be important for salt formation and solubility. SAR studies on related compounds often show that replacing the piperidine with other cyclic amines, such as morpholine, or acyclic chains can lead to a significant drop in activity, highlighting the importance of the piperidine scaffold. nih.gov

The methoxy group (-OCH₃) is a prevalent feature in many approved drugs and its role can be multifaceted. nih.gov In the context of this compound, its contributions can be summarized as follows:

Hydrogen Bonding: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, which can form a key interaction with a hydrogen bond donor group on the target protein.

Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation than a corresponding hydroxyl group, potentially leading to a better pharmacokinetic profile.

Physicochemical Properties: The methoxy group can impact lipophilicity and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Studies on related quinoxaline derivatives have shown that replacing an electron-releasing methoxy group with an electron-withdrawing group like chlorine can decrease activity, underscoring the favorable electronic contribution of the methoxy substituent in certain contexts. mdpi.com

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. The spatial arrangement of the quinoxaline plane relative to the piperidine ring, and the orientation of the methoxy group, determine how the molecule presents its pharmacophoric features to a biological target.

Conformational analysis, often performed using computational modeling and spectroscopic methods like NMR, reveals the energetically preferred shapes of a molecule in solution. rsc.org For this compound, key conformational variables include:

The torsion angle around the C-N bond connecting the quinoxaline and piperidine rings.

The chair, boat, or twist-boat conformation of the piperidine ring.

The axial or equatorial orientation of the methoxy group on the piperidine ring.

It is highly probable that the piperidine ring adopts a stable chair conformation. Within this conformation, the 4-methoxy group can exist in either an axial or equatorial position. The equatorial position is often sterically favored and may present the oxygen atom more readily for hydrogen bonding. The biological activity is often dependent on one specific conformer that fits optimally into the target's binding site. Molecular docking studies on related quinoxaline inhibitors have shown that specific conformations allow for crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. semanticscholar.org The ability of the molecule to adopt this "bioactive conformation" is a critical factor for its efficacy. Hindered rotation about key single bonds can also lead to distinct, stable conformers, which may exhibit different biological activities. nih.gov

Mechanistic Investigations of 2 4 Methoxypiperidin 1 Yl Quinoxaline at the Molecular and Cellular Level

Biochemical Pathway Interrogation

The quinoxaline (B1680401) nucleus is a versatile scaffold found in numerous biologically active compounds, capable of influencing a wide array of biochemical pathways. Research into various quinoxaline derivatives has revealed several key mechanisms of action, including enzyme inhibition and the modulation of cellular stress responses.

Enzyme Inhibition: Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes. For instance, certain novel quinoxaline compounds act as Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a mechanism targeted in the management of diabetes. researchgate.net Other derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, further highlighting their potential in antidiabetic research. researchgate.net In the context of oncology, quinoxaline-based molecules have been designed to target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival. nih.gov Molecular docking studies have suggested that these compounds can effectively bind to the catalytic cavity of targets like the c-Kit tyrosine kinase receptor. semanticscholar.org

Modulation of Stress and Hypoxia Pathways: A significant mechanism, particularly for quinoxaline 1,4-dioxide derivatives, involves the modulation of cellular responses to hypoxia. These compounds are known as hypoxia-activated prodrugs. nih.gov Under low-oxygen conditions typical of solid tumors, they can be bioreduced by intracellular reductases (e.g., cytochrome P450 oxidoreductase) to form radical species. nih.govmdpi.com This process can lead to two major downstream effects:

Generation of Reactive Oxygen Species (ROS): The reduction of quinoxaline 1,4-dioxides can generate ROS, leading to oxidative stress and significant damage to cellular macromolecules, including DNA. mdpi.comnih.gov This DNA-damaging capability is a primary mechanism for their cytotoxic effects against cancer cells and microbes. nih.gov

Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Several quinoxaline-2-carbonitrile-1,4-dioxide derivatives have been shown to suppress the activity and expression of HIF-1α. nih.govnih.gov HIF-1α is a critical transcription factor that allows cancer cells to adapt to and survive in hypoxic environments, making its inhibition a valuable anti-cancer strategy. nih.gov

The following table summarizes the biochemical pathways known to be modulated by various quinoxaline derivatives.

| Pathway/Target Enzyme | Type of Quinoxaline Derivative | Observed Effect | Reference(s) |

| Dipeptidyl Peptidase-IV (DPP-4) | Novel quinoxaline analogues | Enzyme Inhibition | researchgate.net |

| α-Glucosidase / α-Amylase | N-acetamide quinoxaline | Enzyme Inhibition | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Quinoxaline-triazole-sulfonamide hybrids | Tyrosine Kinase Inhibition | |

| c-Kit Tyrosine Kinase | 2-piperazinyl quinoxaline derivatives | Kinase Inhibition | semanticscholar.org |

| Hypoxia-Inducible Factor 1α (HIF-1α) | Quinoxaline-2-carbonitrile-1,4-dioxides | Down-regulation / Suppression | nih.govnih.gov |

| Cellular Redox State | Quinoxaline 1,4-dioxides | Generation of Reactive Oxygen Species (ROS) | mdpi.comnih.gov |

Detailed Molecular Interactions with Biological Macromolecules

The biological activity of quinoxaline derivatives is fundamentally dependent on their precise interaction with target macromolecules. Molecular docking and simulation studies have been instrumental in elucidating these interactions at an atomic level, revealing how these compounds fit into the binding sites of proteins and enzymes.

For example, molecular docking of quinoxaline-based EGFR inhibitors has shown that they can strongly bind to the EGFR protein (PDB ID: 4HJO). nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of the kinase domain. Similarly, studies on novel triazolo-quinoxaline derivatives as potential A2B adenosine (B11128) receptor antagonists predicted a strong binding affinity toward the receptor's homology model, which correlated well with their observed cytotoxic activity. nih.gov

In the case of antidiabetic activity, docking studies of a quinoxaline derivative with α-glucosidase showed a binding energy of -6.5 kcal/mol, indicating a strong and favorable interaction with the enzyme's active site. researchgate.net This interaction is crucial for inhibiting the enzyme's function. The reverse docking strategy has also been employed to identify potential targets for antitubercular quinoxaline compounds, screening them against a library of known targets from Mycobacterium tuberculosis. nih.gov This approach helps to suggest a mechanism of action by identifying the most likely molecular partners.

The table below presents findings from various molecular docking studies on different quinoxaline derivatives, illustrating their interactions with specific biological macromolecules.

| Quinoxaline Derivative Class | Macromolecular Target | Key Findings from Molecular Docking | Reference(s) |

| Quinoxaline-triazole-sulfonamide hybrids | EGFR Tyrosine Kinase (4HJO) | Strong binding affinity to the active site. | |

| Tetrazolo-quinoxaline derivatives | EGFR Tyrosine Kinase (4HJO) | Strong binding interactions, correlating with IC50 values. | nih.gov |

| NPOQA (an N-acetamide quinoxaline) | α-Glucosidase & α-Amylase | Binding energies of -6.5 and -6.9 kcal/mol, respectively. | researchgate.net |

| 2-piperazinyl quinoxaline hybrids | c-Kit Tyrosine Kinase Receptor | High-score binding within the catalytic cavity. | semanticscholar.org |

| nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]quinoxaline derivatives | A2B Adenosine Receptor | Strong correlation between predicted binding affinity and cytotoxic activity. | nih.gov |

Cellular Transport and Intracellular Distribution Dynamics

The efficacy of a quinoxaline-based therapeutic agent is contingent not only on its interaction with a target but also on its ability to reach that target. This involves traversing cell membranes and achieving sufficient intracellular concentrations.

Cellular Permeability: While specific transport data for 2-(4-Methoxypiperidin-1-yl)quinoxaline is not available, studies on related compounds provide valuable insights. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for certain quinoxalinone derivatives have suggested the potential for high Caco-2 permeability. nih.gov Caco-2 cell monolayers are a widely used in vitro model for predicting intestinal absorption in humans. Experimental validation with other quinoxaline-containing compounds has supported these predictions. For example, the novel ALK5 inhibitor IN-1130, which features a quinoxaline core, demonstrated a high apparent permeability coefficient (Papp) in a Caco-2 cell monolayer model, indicating its potential for good oral absorption. nih.gov

Intracellular Fate and Distribution: Once inside the cell, the distribution and metabolic fate of quinoxaline compounds are critical to their mechanism. As mentioned previously, quinoxaline 1,4-dioxides act as prodrugs that undergo intracellular reduction by oxidoreductase enzymes. mdpi.com This bioactivation is a key dynamic, transforming the parent compound into its active, cytotoxic form.

Pharmacokinetic studies in animal models provide a broader view of distribution at the tissue level. Following oral administration, the ALK5 inhibitor IN-1130 was found to be readily distributed into the liver, kidneys, and lungs. nih.gov This distribution pattern is significant as it indicates the compound reaches key organs where it can exert its therapeutic effects. The major metabolite of IN-1130 was also found to accumulate at its highest levels in the liver, suggesting this as a primary site of metabolism. nih.gov

The following table summarizes key permeability and distribution findings for a representative quinoxaline-containing compound, IN-1130. nih.gov

| Parameter | Finding for IN-1130 | Implication |

| Cellular Permeability | High Papp value of (45.0 ± 2.3) x 10⁻⁶ cm/s in Caco-2 cells. | Suggests good potential for intestinal absorption. |

| Oral Bioavailability | Varied across species (e.g., 84.9% in dogs, 34.4% in monkeys). | Indicates effective absorption into the systemic circulation. |

| Tissue Distribution | Readily distributed into liver, kidneys, and lungs after oral administration. | Shows the compound reaches key organs. |

| Metabolism | The major metabolite (M1) was detected in systemic circulation, with the highest levels in the liver. | Points to the liver as a primary site of metabolic activity. |

Computational and Chemoinformatic Approaches for 2 4 Methoxypiperidin 1 Yl Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 2-(4-Methoxypiperidin-1-yl)quinoxaline. researchgate.netiiste.org These theoretical calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding potential intermolecular interactions. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs that help determine a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with biological targets, such as the amino acid residues in a protein's active site. researchgate.net For quinoxaline (B1680401) derivatives, nitrogen atoms in the quinoxaline ring are often identified as electronegative sites capable of forming hydrogen bonds. nih.gov

Table 1: Representative Quantum Chemical Parameters for Quinoxaline Derivatives

| Parameter | Description | Typical Predicted Values | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | -6.0 to -7.0 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | -1.5 to -2.5 eV | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. | 3.5 to 4.5 eV | researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye | researchgate.net |

Note: The values presented are representative examples from DFT studies on various quinoxaline derivatives and serve to illustrate the data obtained from these computational methods.

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govnih.gov These methods are fundamental in structure-based drug design for identifying potential biological targets and understanding the mechanism of action. nih.govijper.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. ijper.org MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.govrsc.orguni-halle.de

A crucial aspect of molecular docking and MD simulations is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket. researchgate.netrsc.org These interactions are primarily non-covalent and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like the nitrogen atoms of the quinoxaline ring).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the quinoxaline and piperidine (B6355638) rings) and nonpolar amino acid residues.

Pi-Pi Stacking: Aromatic rings, such as the quinoxaline core, can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

For quinoxaline derivatives, studies have frequently shown interactions with key residues in the active sites of protein kinases like VEGFR-2 and EGFR, as well as various proteases. rsc.orgnih.gov

Docking programs use scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. researchgate.netresearchgate.net These scores, along with the analysis of interaction patterns, help in ranking potential drug candidates. nih.gov Quinoxaline derivatives have demonstrated promising binding energies against various therapeutic targets in numerous computational studies. nih.gov

Table 2: Example of Predicted Binding Affinity and Interactions for a Quinoxaline Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |

| VEGFR-2 | 4ASD | -9.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic | nih.gov |

| EGFR | 4HJO | -12.0 | Met793, Lys745, Asp855 | Hydrogen Bond, Pi-Alkyl | nih.gov |

| Main Protease | 6LU7 | -7.0 to -8.5 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic | nih.gov |

Note: This table contains representative data from molecular docking studies of various quinoxaline derivatives against different protein targets to exemplify the typical outputs of such analyses.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties and potential liabilities of a compound. scispace.commdpi.com Various computational models and software platforms, such as pkCSM and SwissADME, are used to predict these properties based on the molecule's structure, thereby reducing the reliance on costly and time-consuming experimental assays. rsc.orgnih.govmdpi.com

These models predict how a drug is absorbed into the bloodstream and distributed throughout the body. Key parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed through the human gut.

Caco-2 Permeability: An in silico model of the intestinal epithelium that predicts a compound's ability to cross the intestinal barrier.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB and enter the central nervous system. This is crucial for drugs targeting the brain and for assessing potential neurological side effects. scispace.com

Many quinoxaline derivatives have been predicted to have good intestinal absorption and moderate to high BBB penetration. scispace.com

Table 3: Representative In Silico ADMET Predictions for a Quinoxaline-Based Compound

| ADMET Property | Parameter | Predicted Value/Classification | Significance | Reference |

| Absorption | Human Intestinal Absorption | > 90% | High oral bioavailability | mdpi.com |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability | mdpi.com | |

| Distribution | BBB Permeability (logBB) | > 0.3 | Can cross the blood-brain barrier | scispace.com |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | scispace.com |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | scispace.com | |

| Excretion | Total Clearance (log ml/min/kg) | ~0.5 - 1.0 | Predicted rate of elimination | mdpi.com |

Note: The data in this table are representative values for quinoxaline derivatives from various in silico ADMET studies and illustrate the type of information generated.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal computational tools used to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous quinoxaline derivatives. nih.govnih.gov These models are instrumental in predicting the efficacy and behavior of new, unsynthesized compounds, thereby streamlining the drug discovery process.

A hypothetical QSAR model for a series of 2-(piperidin-1-yl)quinoxaline analogs could be developed to predict their inhibitory activity against a specific biological target. The model would be constructed using a dataset of compounds with experimentally determined activities. Various molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound. Through statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the biological activity.

For instance, a QSAR study on a related series of 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands identified key descriptors influencing binding affinity. nih.gov These included path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological and electronic descriptors. nih.gov Such findings suggest that the shape, size, and electronic distribution of the molecule are critical for its biological activity.

Similarly, QSPR models can be developed to predict physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for determining the drug-likeness of a compound.

Table 1: Hypothetical QSAR/QSPR Model Descriptors for this compound Analogs

| Descriptor Type | Specific Descriptor Example | Predicted Property/Activity | Potential Influence on this compound Analogs |

| Topological | Path/Walk 4-Randic Shape Index (PW4) | Receptor Binding Affinity | Modifications to the quinoxaline or piperidine rings affecting molecular shape could alter binding. |

| Geometric | Mean Square Distance (MSD) Index | Receptor Binding Affinity | Changes in the overall molecular size and geometry would likely impact receptor fit. |

| Electronic | Topological Charges (e.g., GGI9, JGI2) | Receptor Binding Affinity | Alterations to the methoxy (B1213986) group or substitutions on the quinoxaline ring could modify the electronic landscape and affect interactions with the target. |

| Physicochemical | LogP | Lipophilicity/Solubility | The balance between hydrophilicity and lipophilicity, influenced by substituents, is critical for absorption and distribution. |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity/Metabolic Stability | The electronic properties of the frontier molecular orbitals can provide insights into the compound's reactivity and potential metabolic pathways. |

This table is illustrative and based on QSAR studies of related quinoxaline compounds.

The development of robust QSAR and QSPR models for this compound and its analogs would enable the rapid in silico screening of large virtual libraries, prioritizing the synthesis and experimental testing of the most promising candidates.

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening and de novo design are powerful computational strategies for the discovery of novel bioactive molecules. These methods leverage knowledge of a biological target's three-dimensional structure or the pharmacophoric features of known active compounds.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. For this compound, if the biological target is known and its crystal structure is available, structure-based virtual screening (SBVS) can be employed. This involves docking candidate molecules into the binding site of the target protein and scoring their potential interactions. The quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds, including those targeting kinases and other enzymes. rsc.orgsemanticscholar.org

Alternatively, if the target structure is unknown, ligand-based virtual screening (LBVS) can be utilized. This approach uses the known active compound, this compound, as a template to search for other molecules with similar structural or chemical features.

De Novo Design: This computational method aims to design novel molecules from scratch or by modifying existing ones. Algorithms can be used to "grow" a molecule within the binding site of a target protein, optimizing its interactions with the surrounding amino acid residues. For this compound, de novo design could be used to explore modifications to the quinoxaline core, the piperidine ring, or the methoxy group to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, bioisosteric replacement of the methoxy group with other functionalities could be explored to improve metabolic stability while maintaining or improving biological activity.

Table 2: Examples of Virtually Screened or De Novo Designed Analogs of this compound

| Analog | Design Strategy | Rationale for Modification | Predicted Improvement |

| 2-(4-Fluoropiperidin-1-yl)quinoxaline | Virtual Screening (Bioisosteric Replacement) | Replacement of the methoxy group with a fluorine atom to potentially improve metabolic stability and membrane permeability. | Enhanced pharmacokinetic profile. |

| 2-(4-Hydroxypiperidin-1-yl)quinoxaline | De Novo Design (Introduction of H-bond donor) | Introduction of a hydroxyl group to form a new hydrogen bond with the target protein, potentially increasing binding affinity. | Increased potency. |

| 6-Chloro-2-(4-methoxypiperidin-1-yl)quinoxaline | Virtual Screening (Scaffold Decoration) | Addition of a chlorine atom to the quinoxaline ring to explore new interactions within a hydrophobic pocket of the target. | Improved binding affinity and selectivity. |

| 2-(4-Methoxy-4-methylpiperidin-1-yl)quinoxaline | De Novo Design (Steric Modification) | Introduction of a methyl group to probe the steric tolerance of the binding site and potentially increase lipophilicity. | Enhanced potency and altered physicochemical properties. |

This table presents hypothetical analogs and the rationale for their design based on common computational drug design strategies.

The integration of virtual screening and de novo design with QSAR/QSPR modeling provides a comprehensive in silico platform for the rational design and optimization of novel this compound analogues. These computational approaches significantly accelerate the drug discovery cycle by reducing the number of compounds that need to be synthesized and tested experimentally, ultimately leading to the more efficient identification of promising drug candidates.

Future Perspectives and Research Directions in 2 4 Methoxypiperidin 1 Yl Quinoxaline Research

Advancements in Synthetic Methodologies for Complex Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives has evolved from classical condensation reactions to more sophisticated and efficient methods. tandfonline.comnih.gov Future research will likely focus on refining these methodologies to create more complex and structurally diverse molecules with enhanced biological activity.

Key areas for advancement include:

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of recyclable catalysts, aqueous reaction media, and microwave-assisted synthesis to reduce waste and energy consumption. nih.gov

One-Pot and Multi-Component Reactions : These strategies streamline the synthesis process by combining multiple steps into a single operation, improving efficiency and yield. nih.gov One-pot multicomponent cyclo-condensation and Mannich reactions have already shown promise in creating novel quinoxaline-based compounds. researchgate.net

Catalyst Development : The use of novel catalysts, such as nanoparticle-supported cobalt or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water, can facilitate milder reaction conditions and improve reusability, making the synthesis more cost-effective and sustainable. nih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, leading to higher purity, better scalability, and enhanced safety compared to traditional batch processes. This methodology is particularly suited for the large-scale production of promising quinoxaline drug candidates.

| Methodology | Description | Advantages | Future Outlook |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, higher purity. nih.gov | Optimization for a broader range of complex quinoxaline structures. |

| Nanocatalyst-Driven Synthesis | Employs nanoparticle-supported catalysts for chemical transformations. | High activity, stability, reusability, and reduced product contamination. researchgate.net | Development of novel nanocatalysts for stereoselective synthesis. |

| Green Synthetic Approaches | Focuses on environmentally friendly methods, such as using water as a solvent. | Reduced environmental impact, cost-effective, and safer processes. nih.gov | Wider adoption in industrial-scale synthesis of quinoxaline-based APIs. |

| One-Pot Synthesis | Combines multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, and time-saving. nih.govmdpi.com | Design of more complex one-pot sequences for intricate molecular architectures. |

Integration of Advanced Omics Technologies for Comprehensive Bioactivity Profiling

To fully understand the biological effects of 2-(4-Methoxypiperidin-1-yl)quinoxaline and its derivatives, a systems-level approach is necessary. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action, identify novel biomarkers, and uncover potential off-target effects. nih.govmdpi.com

Future applications of omics in quinoxaline research include:

Target Identification and Validation : Proteomics and transcriptomics can help identify the specific cellular proteins and pathways that interact with quinoxaline compounds, validating their therapeutic targets. nih.gov

Mechanism of Action Studies : By analyzing changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can elucidate the detailed molecular mechanisms underlying its biological activity. frontiersin.org

Biomarker Discovery : Multi-omics data can be used to identify biomarkers that predict a patient's response to a quinoxaline-based therapy, paving the way for personalized medicine. nih.govmdpi.com

Toxicity Profiling : Omics technologies can provide early insights into potential toxicities by detecting changes in cellular pathways related to adverse effects, thereby improving the safety profile of drug candidates.

| Omics Technology | Potential Application for Quinoxaline Derivatives | Expected Outcome |

|---|---|---|

| Genomics | Identify genetic variations that influence drug response and susceptibility. | Personalized treatment strategies based on patient's genetic profile. frontiersin.org |

| Transcriptomics | Analyze changes in gene expression patterns upon treatment with the compound. | Elucidation of the primary mechanism of action and off-target effects. nih.gov |

| Proteomics | Identify direct protein targets and quantify changes in protein expression and post-translational modifications. | Validation of drug targets and understanding of downstream signaling pathways. nih.gov |

| Metabolomics | Profile changes in endogenous metabolites to understand the compound's impact on cellular metabolism. | Identification of metabolic biomarkers for drug efficacy and toxicity. frontiersin.org |

Exploration of Multi-Targeting Strategies Involving this compound

Complex diseases such as cancer often involve multiple pathological pathways. researchgate.net Consequently, drugs that can modulate several targets simultaneously—known as multi-target or polypharmacological agents—are gaining significant attention. The quinoxaline scaffold is well-suited for the design of such agents due to its ability to be extensively modified. nih.govresearchgate.net

Future research in this area will focus on:

Rational Drug Design : Designing quinoxaline derivatives that can simultaneously interact with multiple, disease-relevant targets. For example, creating dual inhibitors of enzymes like EGFR and COX-2 for cancer and inflammation therapy. nih.gov

Hybrid Molecules : Synthesizing hybrid compounds that combine the quinoxaline core with other pharmacophores to achieve a synergistic effect. For instance, linking a 2-piperazinyl quinoxaline with an isatin-based moiety has been explored for multi-target cancer chemotherapy. researchgate.net

Systems Pharmacology : Utilizing computational models to predict the interactions of quinoxaline derivatives with a wide range of biological targets and to design molecules with a desired multi-target profile.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Quinoxaline-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmednexus.org These technologies can be applied at various stages of the development of quinoxaline-based drugs.

Key applications include:

Predictive Modeling : AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel quinoxaline derivatives before they are synthesized. nih.gov

De Novo Drug Design : Generative AI models can design entirely new quinoxaline-based molecules with optimized properties for a specific biological target. nih.gov

Virtual Screening : Machine learning can be used to screen vast virtual libraries of compounds to identify promising quinoxaline derivatives for further experimental testing, significantly accelerating the hit identification phase. nih.govnih.gov

Lead Optimization : AI can guide the optimization of lead compounds by predicting the effects of structural modifications on potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govcrimsonpublishers.com

The integration of AI and ML promises to accelerate the journey of quinoxaline compounds from the laboratory to the clinic by enabling more informed and data-driven decision-making throughout the drug discovery pipeline. mednexus.orgspringernature.com

Q & A

Q. What are the optimized synthetic routes for 2-(4-methoxypiperidin-1-yl)quinoxaline, and how do reaction conditions influence yield?

The synthesis of quinoxaline derivatives typically involves condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For this compound, functionalization at the 2-position requires coupling of 4-methoxypiperidine with a pre-formed quinoxaline scaffold. Evidence suggests using catalysts like acetic acid, I₂, or transition metals (e.g., CuSO₄·5H₂O) to enhance reaction efficiency . For example, in analogous syntheses, yields improved from 50% to >85% when using Pd(OAc)₂ under reflux in toluene . Reaction parameters such as solvent polarity, temperature, and catalyst loading should be systematically optimized via Design of Experiments (DoE) to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Structural validation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4 of piperidine, quinoxaline aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .

- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated for related 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine derivatives .

- HPLC-PDA : To assess purity (>98% by area normalization) and detect regioisomeric impurities .

Advanced Research Questions

Q. How do structural modifications to the 4-methoxypiperidine moiety affect biological activity in quinoxaline derivatives?

Substitution at the piperidine ring influences receptor binding and pharmacokinetics. For example:

- Adenosine receptor antagonism : 2-(4-ethylthiobenzimidazol-2-yl)quinoxaline showed nanomolar Ki values at A₁AR (0.5 nM) due to hydrophobic interactions with the receptor’s transmembrane domain. Replacing ethylthio with methoxy may alter binding affinity by modulating electron-donating effects .

- Antiproliferative activity : In 2-phenylquinoxaline analogs, bromo or hydroxy substituents on the phenyl ring enhanced activity against breast cancer cells (IC₅₀: 3–10 µM) . Similar strategies could apply to 4-methoxypiperidine derivatives by introducing halogenation or bioisosteric replacements.

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like A₁AR or CYP450 enzymes. For example, 3D queries in the Cambridge Structural Database (CSD) identified bioactive conformers of quinoxaline-based antagonists .

- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 can estimate solubility (LogS), permeability (Caco-2), and metabolic stability. The methoxy group may reduce hepatic clearance by CYP2D6 due to steric hindrance .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated mechanisms, as seen in protoporphyrinogen oxidase inhibitors .

Q. How can contradictions in biological data for quinoxaline derivatives be resolved?

Discrepancies often arise from assay variability or structural nuances. For instance:

- Antimicrobial vs. cytotoxic activity : A compound active against Colletotrichum spp. (fungicidal IC₅₀: 12 µM) may show cytotoxicity in mammalian cells at similar concentrations. Dose-response curves and selectivity indices (SI = IC₅₀(normal cells)/IC₅₀(target)) should be calculated .

- Receptor subtype selectivity : 2-(benzimidazol-2-yl)quinoxalines exhibited >1000-fold selectivity for A₁AR over A₂AAR, attributed to π-π stacking with Tyr271. Methoxy substituents might disrupt this interaction, requiring mutagenesis studies to validate .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating the antiproliferative activity of this compound?

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, MDA-MB-231) with doxorubicin as a positive control .

- Mechanistic studies :

Q. How can retrosynthetic analysis guide the scalable synthesis of this compound?

Retrosynthetic tools (e.g., Pistachio, Reaxys) propose routes by dissecting the molecule into precursors:

- Quinoxaline core : Synthesized from o-phenylenediamine and glyoxal derivatives .

- 4-Methoxypiperidine : Prepared via nucleophilic substitution of piperidin-4-ol with methyl iodide .

- Coupling strategy : Mitsunobu reaction or Buchwald-Hartwig amination to attach piperidine to quinoxaline .

Data Integration and Theory

Q. How can researchers integrate findings on this compound into broader pharmacological frameworks?

Link experimental data to established theories:

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Receptor theory : Use allosteric modulation concepts to explain non-competitive antagonism at adenosine receptors .

- Kinetic solubility models : Apply Henderson-Hasselbalch equations to predict pH-dependent solubility in physiological media .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.